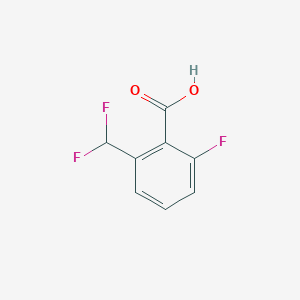

2-(Difluoromethyl)-6-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Difluoromethyl)benzoic acid” belongs to the class of organic compounds known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

Difluoromethylation processes have been advanced in recent years, particularly those based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis

While specific structural data for “2-(Difluoromethyl)-6-fluorobenzoic acid” was not found, the general structure of benzoic acids involves a benzene ring attached to a carboxyl group .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Aplicaciones Científicas De Investigación

Environmental Tracing

2-(Difluoromethyl)-6-fluorobenzoic acid and its derivatives, such as 2,6-difluorobenzoate (2,6-DFBA), have been investigated for their transport properties in environmental studies. Jaynes (1994) evaluated a family of fluorinated benzoic acid derivatives, including 2,6-DFBA, as tracers for studying water movement in porous media. These compounds were found to have transport properties similar to bromide (Br), making them suitable as conservative, non-interacting tracers in neutral pH, high organic soils. However, variations in soil organic carbon and clay fractions could slightly alter their behavior, necessitating prior evaluation in new environments (Jaynes, 1994).

Chemistry and Materials Science

In the realm of materials science and chemistry, derivatives of this compound have been utilized to fine-tune the structure and magnetic properties of compounds. Liu et al. (2017) synthesized two new azido-copper coordination polymers using benzoate derivatives with varying numbers of fluoro-substituents, demonstrating how slight modifications in chemical structure can lead to significant changes in magnetic properties. These findings highlight the potential of such compounds in designing materials with specific magnetic behaviors (Liu et al., 2017).

Metal-Organic Frameworks (MOFs)

The use of fluorinated benzoic acids, including 2-fluorobenzoic acid and its derivatives, has been extended to the synthesis of metal-organic frameworks (MOFs). Vizuet et al. (2021) reported on the synthesis of a holmium-UiO-66 analogue and a novel holmium MOF using 2-fluorobenzoic acid as a modulator. This research presents the possibility of fluoro bridging groups in RE MOFs, opening new avenues for the development of advanced materials with unique properties (Vizuet et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(difluoromethyl)-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYHQQGAAXXMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)

![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)

![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2582956.png)

![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)